1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol
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Overview
Description
1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol, also known by its chemical formula C15H24N2O2, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:
Piperazine Derivative Approach:
Hydroxybenzoate Ester Formation:
Industrial Production:
- Industrial-scale production methods may involve optimized versions of the above synthetic routes. These processes ensure high yield and purity.
Chemical Reactions Analysis
Reactivity: The compound is stable under ambient conditions but can undergo various reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development due to its structural features.
Industry: May find applications in materials science or specialty chemicals.
Mechanism of Action
- The compound’s effects depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C22H28N2O3/c1-3-8-21(25)22-23-19-9-4-5-10-20(19)24(22)15-6-7-16-27-18-13-11-17(26-2)12-14-18/h4-5,9-14,21,25H,3,6-8,15-16H2,1-2H3 |
InChI Key |
NSTNAPRQHWVYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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